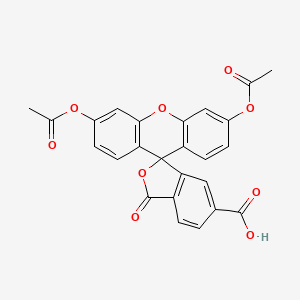
6-Carboxyfluorescein diacetate
Cat. No. B1666351
Key on ui cas rn:
3348-03-6
M. Wt: 460.4 g/mol
InChI Key: QMOGCCYGOPYYNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05419914
Procedure details


To further characterize the liposome uptake, kinetic measurements were made using flow cytometry in which 27 mol % DSPE-ATA liposomes were prepared in 150 mM NaCl, phosphate buffer, pH 7.4 along with dipalmitoylphosphatidylglycerol/DPPC/CHOL (50/1733) liposomes in the same buffer. The liposomes were loaded with 6-carboxyfluorescein diacetate (6-CFDA) by lowering the pH to 5.0 and adding the 6-CFDA dissolved in dimethylsulfoxide (DMSO). This fluorophore is non-fluorescent in the diacetate form. Deacetylation resulting from either base hydrolysis or enzymatic hydrolysis yields the fluorescent compound 6-carboxyfluorescein. The fluorophore was found to be stably entrapped in buffer for at least 7 days and was stably entrapped in the presence of serum for 3 hours at 37° C. Both formulations of 6-CFDA labeled liposomes were incubated with 72 hour phytahemaglutanin stimulated peripheral blood mononuclear cells (PBMCs) and the kinetics of liposome uptake were followed by flow cytometry for 48 hours. The results showed that both monocytes and lymphocytes took up the 27 mol % NEST-PE liposomes better than the 50 mol % DPPG liposomes. The results also showed that the kinetics of uptake for the lymphocytes was slower and saturated later than the monocyte liposome uptake.
Name
DSPE
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One


[Compound]
Name
dipalmitoylphosphatidylglycerol DPPC
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

[Compound]
Name
( 50/1733 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four






Name
Identifiers


|
REACTION_CXSMILES
|
CCCCCCCCCCCCCCCCCC(OCC(OC(CCCCCCCCCCCCCCCCC)=O)COP(OCCN)(O)=O)=O.P([O-])([O-])([O-])=O.CC([O:60][C:61]1[CH:66]=[CH:65][C:64]2[C:67]3([O:90][C:88](=[O:89])[C:80]4[CH:81]=[CH:82][C:83]([C:85]([OH:87])=[O:86])=[CH:84][C:79]3=4)[C:68]3[CH:74]=[CH:73][C:72]([O:75]C(C)=O)=[CH:71][C:69]=3[O:70][C:63]=2[CH:62]=1)=O.CC(CC(O)=O)=O>[Na+].[Cl-].CS(C)=O>[CH:82]1[C:83]([C:85]([OH:87])=[O:86])=[CH:84][C:79]([C:67]2[C:68]3[CH:74]=[CH:73][C:72]([OH:75])=[CH:71][C:69]=3[O:70][C:63]3[C:64]=2[CH:65]=[CH:66][C:61]([CH:62]=3)=[O:60])=[C:80]([C:88]([OH:90])=[O:89])[CH:81]=1 |f:4.5|
|
Inputs


Step One
|
Name
|
DSPE
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCCCCCCCCCCCC
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
P(=O)([O-])([O-])[O-]
|
Step Three
[Compound]
|
Name
|
dipalmitoylphosphatidylglycerol DPPC
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
[Compound]
|
Name
|
( 50/1733 )
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC(=O)OC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OC(=O)C)C5=C(C=CC(=C5)C(=O)O)C(=O)O3
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC(=O)OC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OC(=O)C)C5=C(C=CC(=C5)C(=O)O)C(=O)O3
|
Step Seven
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC(=O)CC(=O)O
|
Step Eight
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
[Na+].[Cl-]
|
Step Nine
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CS(=O)C
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Deacetylation resulting from either base hydrolysis or enzymatic hydrolysis
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1=CC(=C(C=C1C(=O)O)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O)C(=O)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
